4-Ethoxy-N-(2-(2-(3-nitrobenzylidene)hydrazino)-2-oxoethyl)benzamide
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Overview
Description
4-Ethoxy-N-(2-(2-(3-nitrobenzylidene)hydrazino)-2-oxoethyl)benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethoxy group, a nitrobenzylidene moiety, and a hydrazino group, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-N-(2-(2-(3-nitrobenzylidene)hydrazino)-2-oxoethyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the condensation of 4-ethoxybenzaldehyde with 3-nitrobenzylidenehydrazine under acidic conditions to form the hydrazone intermediate. This intermediate is then reacted with an appropriate acylating agent, such as ethyl chloroformate, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-N-(2-(2-(3-nitrobenzylidene)hydrazino)-2-oxoethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different hydrazine derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-ethoxy-N-(2-(2-(3-aminobenzylidene)hydrazino)-2-oxoethyl)benzamide.
Scientific Research Applications
4-Ethoxy-N-(2-(2-(3-nitrobenzylidene)hydrazino)-2-oxoethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Ethoxy-N-(2-(2-(3-nitrobenzylidene)hydrazino)-2-oxoethyl)benzamide involves its interaction with specific molecular targets. The nitrobenzylidene moiety can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The hydrazino group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 4-Ethoxy-N-(3-nitrobenzylidene)aniline
- 4-Ethoxy-N-(4-nitrobenzylidene)aniline
Uniqueness
Compared to similar compounds, 4-Ethoxy-N-(2-(2-(3-nitrobenzylidene)hydrazino)-2-oxoethyl)benzamide is unique due to the presence of both the hydrazino and nitrobenzylidene groups. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
CAS No. |
765278-22-6 |
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Molecular Formula |
C18H18N4O5 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
4-ethoxy-N-[2-[(2E)-2-[(3-nitrophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C18H18N4O5/c1-2-27-16-8-6-14(7-9-16)18(24)19-12-17(23)21-20-11-13-4-3-5-15(10-13)22(25)26/h3-11H,2,12H2,1H3,(H,19,24)(H,21,23)/b20-11+ |
InChI Key |
QPAZRGWAYSBOMB-RGVLZGJSSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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